2-aminopentadec-4-ene-1,3-diol
Beschreibung
Structure
3D Structure
Eigenschaften
Molekularformel |
C15H31NO2 |
|---|---|
Molekulargewicht |
257.41 g/mol |
IUPAC-Name |
2-aminopentadec-4-ene-1,3-diol |
InChI |
InChI=1S/C15H31NO2/c1-2-3-4-5-6-7-8-9-10-11-12-15(18)14(16)13-17/h11-12,14-15,17-18H,2-10,13,16H2,1H3 |
InChI-Schlüssel |
KWQIYZIHZCLRSR-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCCCCCCCC=CC(C(CO)N)O |
Herkunft des Produkts |
United States |
The Molecular Architecture and Analytical Utility of 2-Aminopentadec-4-ene-1,3-diol (C15-Sphingosine)
Executive Summary
Sphingolipids are ubiquitous structural components of eukaryotic cell membranes and potent bioactive signaling molecules. While mammalian systems predominantly synthesize 18-carbon (C18) and 20-carbon (C20) sphingoid bases, the 15-carbon analog—2-aminopentadec-4-ene-1,3-diol (commonly referred to as C15-sphingosine or d15:1 sphingosine)—is a rare, naturally occurring variant[1]. Because it is virtually absent in standard mammalian lipidomes, C15-sphingosine has become an indispensable tool in lipidomics as a mass spectrometry internal standard[2]. Furthermore, its unique chain length makes it a valuable scaffold for synthesizing organelle-targeted fluorescent probes and studying the photochemical degradation of sphingolipids[3][4].
This whitepaper dissects the chemical structure, physical thermodynamics, photochemical reactivity, and highly validated analytical applications of C15-sphingosine.
Chemical Structure and Molecular Architecture
The IUPAC name for C15-sphingosine is (2S,3R,4E)-2-aminopentadec-4-ene-1,3-diol. Its molecular architecture is defined by three critical domains, each dictating its biophysical behavior:
-
The Hydrophilic Headgroup (1,3-diol and 2-amino group): The (2S, 3R) stereocenters are highly conserved across bioactive sphingoid bases. The primary amine at C2 is the nucleophilic site for N-acylation (forming ceramides), while the hydroxyls at C1 and C3 are targets for phosphorylation by sphingosine kinases.
-
The Trans-4 Double Bond (4E): The unsaturation at the C4-C5 position restricts the conformational freedom of the lipid backbone. This trans-geometry is causal to the tight intermolecular packing of sphingolipids in lipid rafts, distinguishing them from the more fluid glycerophospholipids.
-
The Aliphatic Tail (15-Carbon Chain): The truncated 15-carbon hydrophobic tail reduces the overall lipophilicity compared to canonical C18-sphingosine, slightly altering its membrane partitioning coefficient while retaining its amphiphilic nature.
Physical Properties and Thermodynamics
Understanding the physical properties of C15-sphingosine is critical for solvent selection during lipid extraction and probe synthesis. As an amphiphilic molecule, it requires moderately polar aprotic or protic solvents to disrupt its crystalline lattice[2].
Table 1: Physicochemical Properties of C15-Sphingosine
| Property | Value / Description |
| Common Name | C15-Sphingosine; Sphingosine (d15:1); D-erythro-Sphingosine C-15 |
| CAS Registry Number | 86555-28-4 |
| Molecular Formula | C15H31NO2 |
| Molecular Weight | 257.41 g/mol |
| Physical State | Crystalline solid (at standard temperature and pressure) |
| Solubility Profile | DMF (~10 mg/mL), DMSO (~2 mg/mL), Ethanol (Miscible) |
| SMILES | CCCCCCCCCC/C=C/CO |
Photochemical Reactivity and Degradation
Unlike glycerophospholipids, which primarily undergo lipid peroxidation via oxygen-dependent chain reactions, sphingolipids containing a free amino group exhibit unique photochemical vulnerabilities.
Under direct UV irradiation, C15-sphingosine undergoes photodissociation. The absorption of UV photons triggers an n→σ∗ transition at the N-H bond, leading to the formation of highly reactive nitrogen- and carbon-centered radicals[4]. The primary mechanism of degradation is the homolytic cleavage of the C-C bond, which directly yields 2-tridecenal (an aliphatic aldehyde) and glycolaldehyde [5].
This pathway is critical for dermatological researchers studying UV-induced skin barrier damage, as the accumulation of these aliphatic aldehydes can act as secondary oxidative stressors in the stratum corneum.
Figure 1: Photochemical degradation pathway of C15-sphingosine under UV irradiation.
Synthetic Biology: Organelle-Targeted Probes
Beyond its role as an analytical standard, the C15-sphingosine backbone is utilized in synthetic biology to engineer specialized lipid probes. For instance, researchers have synthesized acetyl-C16-ceramide-NBD , a ceramide analog featuring an acetylated C-1 hydroxyl group, a C16-N-acyl chain, and an NBD-fluorophore bound to a C15-sphingosine base[3].
Causality of Design: The use of the C15 backbone combined with C-1 acetylation renders the probe highly resistant to endogenous ceramide metabolic enzymes (like sphingomyelin synthase). Consequently, this synthetic lipid preferentially accumulates in the Golgi complex with minimal cytotoxicity, allowing for stable, long-term (>24 h) live-cell imaging of Golgi dynamics before and after mitosis[3].
Self-Validating Protocol: LC-MS/MS Lipidomics Workflow
Because endogenous C15-sphingosine is virtually non-existent in human and murine tissues, it is the gold-standard internal standard (IS) for quantifying physiological sphingolipids (e.g., C18-sphingosine, C18-S1P)[1][2].
The following protocol ensures a self-validating system: by introducing the C15-IS at the very first step, any downstream variables (extraction inefficiency, matrix-induced ion suppression, or thermal degradation) affect the endogenous targets and the IS identically. The ratio of Target-to-IS remains constant, ensuring absolute quantification accuracy.
Step-by-Step Methodology: Modified Bligh-Dyer Extraction
-
Sample Homogenization: Lyse cell pellets or tissue in 200 µL of ice-cold PBS. Perform a BCA assay on a 10 µL aliquot to normalize lipid data to total protein content.
-
IS Spiking (Critical Step): Add 10 µL of a 1 µM C15-Sphingosine standard (in ethanol) directly to the homogenate. Vortex immediately.
-
Protein Precipitation & Lipid Solubilization: Add 600 µL of Methanol:Chloroform (2:1, v/v). Vortex for 5 minutes at 4°C. The methanol denatures lipid-binding proteins, while the chloroform solvates the hydrophobic tails.
-
Phase Separation: Add 200 µL of Chloroform and 200 µL of LC-MS grade water. Centrifuge at 14,000 × g for 10 minutes at 4°C.
-
Extraction: Carefully aspirate the lower organic (chloroform) phase containing the sphingolipids using a glass Hamilton syringe (avoiding the proteinaceous interphase).
-
Desiccation & Reconstitution: Evaporate the solvent under a gentle stream of nitrogen gas. Reconstitute the lipid film in 100 µL of Methanol:Water (9:1, v/v) containing 0.1% formic acid.
-
LC-MS/MS Analysis: Inject 5 µL onto a C18 reverse-phase column. Detect via Multiple Reaction Monitoring (MRM) on a triple quadrupole mass spectrometer.
Figure 2: Standard LC-MS/MS lipidomics workflow utilizing C15-sphingosine as an internal standard.
References
-
ResearchGate / Lisouskaya, A., et al. (2017). Photochemical transformations of sphingosine and serinol in aqueous and ethanol solutions. Retrieved from[Link]
-
PubMed / NIH. (2015). Trafficking of Acetyl-C16-Ceramide-NBD with Long-Term Stability and No Cytotoxicity into the Golgi Complex. Retrieved from[Link]
Sources
- 1. Sphingosine (d15:1) | CAS 86555-28-4 | Cayman Chemical | Biomol.com [biomol.com]
- 2. caymanchem.com [caymanchem.com]
- 3. Trafficking of Acetyl-C16-Ceramide-NBD with Long-Term Stability and No Cytotoxicity into the Golgi Complex - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
NMR Spectroscopy Characterization of 2-Aminopentadec-4-ene-1,3-diol (C15-Sphingosine): A Comprehensive Guide for Structural Elucidation
Executive Summary
2-Aminopentadec-4-ene-1,3-diol, commonly known as C15-sphingosine, is a critical non-natural sphingoid base analog. In drug development and lipidomics, it serves as an essential internal standard and a highly permeable scaffold for synthesizing bioactive sphingolipid mimetics[1]. Because the biological activity of sphingoid bases is strictly dictated by their stereochemistry and double-bond geometry, rigorous structural validation is mandatory.
As a Senior Application Scientist, I have designed this whitepaper to move beyond mere spectral assignments. Here, we will explore the causality behind experimental choices—specifically, how the amphipathic biophysics of sphingolipids dictate NMR solvent selection, and how to deploy self-validating 1D, 2D, and derivatization workflows to guarantee stereochemical integrity.
The Biophysical Challenge: Micellation and Solvent Dynamics
A critical pitfall often encountered in the NMR characterization of sphingoid bases is the misinterpretation of broadened spectral lines as chemical impurities. C15-sphingosine is highly amphipathic, possessing a polar 2-amino-1,3-diol headgroup and a hydrophobic pentadecyl tail.
The Causality of Line Broadening: When dissolved in purely non-polar NMR solvents like CDCl₃, these molecules spontaneously self-assemble into reverse micelles[2]. This aggregation restricts the isotropic tumbling of the molecules in solution. The restricted molecular motion drastically shortens the transverse relaxation time ( T2 ), leading to severe line broadening in the NMR spectrum. This obscures critical multiplet structures and scalar J -coupling constants needed for stereochemical assignment[2].
The Solution: To disrupt these aggregates and ensure monomeric dispersion, a mixed solvent system is required. The addition of a polar, protic solvent—typically a 2:1 (v/v) mixture of CDCl₃ and CD₃OD—solvates the polar headgroup, breaking the intermolecular hydrogen bonding network. This yields sharp, highly resolved resonances suitable for 2D NMR and J -coupling extraction.
Micelle disruption logic for optimal NMR solvent selection to prevent T2 relaxation broadening.
1D NMR Profiling: The Aminodiol and Olefinic Core
The structural validation of (2S,3R,E)-2-aminopentadec-4-ene-1,3-diol relies heavily on the characteristic chemical shifts of its functionalized core[3]. The C15 analog shares an identical C1-C5 headgroup with the natural C18 sphingosine, meaning their downfield NMR signatures are indistinguishable, differing only in the integration of the aliphatic envelope[4].
Quantitative Data Summary: Chemical Shift Assignments
The following table summarizes the expected ¹H and ¹³C NMR chemical shifts for monomeric C15-sphingosine in a CDCl₃/CD₃OD mixture[3][4].
| Position | ¹H Shift (δ, ppm) | Multiplicity & J (Hz) | ¹³C Shift (δ, ppm) | Structural Significance |
| C1 | 3.66, 3.76 | m, 2H | 63.7 | Primary alcohol; diastereotopic protons |
| C2 | 2.88 | m, 1H | 56.2 | Amine-bearing methine; key for erythro/threo assignment |
| C3 | 4.06 | br t, 1H | 75.1 | Allylic secondary alcohol |
| C4 | 5.47 | dd, J = 15.3, 6.9 | 129.0 | Vinylic proton; coupled to H3 and H5 |
| C5 | 5.76 | dt, J = 15.3, 6.6 | 134.7 | Vinylic proton; coupled to H4 and H6 |
| C6 | 2.05 | q, J = 6.6, 2H | 32.3 | Allylic methylene |
| C7-C14 | 1.25 - 1.37 | m, 16H | 29.2 - 29.7, 22.7 | Aliphatic chain envelope |
| C15 | 0.88 | t, J = 6.6, 3H | 14.1 | Terminal methyl group |
Stereochemical Elucidation: A Self-Validating Framework
To ensure trustworthiness in drug development, stereochemical assignments cannot rely on chemical shifts alone; they must be proven through immutable physical constants (scalar couplings) and self-validating derivatization.
Olefin Geometry (E/Z Configuration)
The geometry of the Δ4 double bond is determined by extracting the scalar coupling constant ( 3J4,5 ) between the vinylic protons. The trans (E) isomer exhibits a large diaxial-like coupling of ~15.3 Hz , whereas a cis (Z) isomer would present a significantly smaller coupling of ~10.0 Hz [3].
Aminodiol Configuration (Erythro vs. Threo)
The relative configuration of the C2-amine and C3-hydroxyl groups is elucidated via the 3J2,3 coupling constant. In the natural erythro (anti) configuration, the coupling constant is typically 6.0–7.0 Hz . Conversely, the threo (syn) configuration restricts the dihedral angle, yielding a smaller coupling of 3.5–4.5 Hz [5].
Decision tree for stereochemical assignment using scalar J-couplings.
Experimental Protocols
Protocol 1: High-Resolution NMR Sample Preparation (Micelle Disruption)
Purpose: To prevent T2 relaxation broadening caused by sphingolipid aggregation.
-
Lyophilization: Ensure the C15-sphingosine sample (approx. 5 mg) is completely free of residual water by lyophilization overnight.
-
Solvent Formulation: Prepare a fresh mixture of CDCl₃ and CD₃OD in a 2:1 volumetric ratio. (Note: Using 100% DMSO-d₆ is an alternative if observing exchangeable -NH₂ and -OH protons is strictly required, though it complicates aliphatic resolution).
-
Dissolution: Add 600 µL of the solvent mixture to the sample. Sonicate briefly (10 seconds) to ensure complete monomeric dissolution.
-
Acquisition: Transfer to a 5 mm NMR tube. Acquire ¹H NMR at ≥ 500 MHz with a relaxation delay ( D1 ) of at least 2 seconds to ensure accurate integration of the aliphatic tail.
Protocol 2: Self-Validating Enantiomeric Purity Determination via MTPA Derivatization
Causality: Derivatizing the amine and hydroxyl groups with chiral Mosher's acid chloride (MTPA-Cl) introduces a highly anisotropic magnetic environment. The differential shielding of the trifluoromethyl groups allows baseline resolution of enantiomers in ¹⁹F NMR[5]. Self-Validation Mechanism: By parallel derivatization of the sample with both (R)-MTPA-Cl and (S)-MTPA-Cl, the ΔδSR values can be calculated. A consistent sign distribution across the molecule mathematically proves the absolute configuration, eliminating false positives from chiral impurities.
-
Aliquot: Transfer 1 mg of C15-sphingosine into two separate, flame-dried vials (Vial A and Vial B).
-
Solvation: Add 0.5 mL of anhydrous pyridine to each vial under an inert argon atmosphere.
-
Derivatization: To Vial A, add 10 µL of (R)-MTPA-Cl. To Vial B, add 10 µL of (S)-MTPA-Cl.
-
Reaction: Stir at room temperature for 4 hours. This converts the C2-amine to an MTPA amide and the C1/C3-hydroxyls to MTPA esters.
-
Workup: Quench the reaction with 50 µL of methanol, evaporate to dryness under a stream of nitrogen, and reconstitute the residue in pure CDCl₃.
-
Acquisition & Analysis: Acquire ¹⁹F NMR (at least 235 MHz) and ¹H NMR. Compare the trifluoromethyl integrals in the ¹⁹F spectrum to quantify enantiomeric excess (ee). This method provides a detection limit as low as 0.1% for the minor enantiomer[5].
References
-
Benchchem. "2S-Amino-4E-pentadecene-1,3R-diol". 1
-
SeRMN – NMR Service at Universitat Autònoma de Barcelona. "Analysis of Sphingolipids Aggregates by NMR". 2
-
ResearchGate. "1H and 19F NMR spectra of (S)-MTPA derivatives of erythro-sphingosine". 5
-
ACS Publications - The Journal of Organic Chemistry. "Efficient Synthesis of d-erythro-Sphingosine and d-erythro-Azidosphingosine". 3
-
PubMed. "Sphingolipid bases. A revisitation of the O-methyl derivatives of sphingosine... revised 13C nuclear magnetic resonance assignments". 4
Sources
- 1. 2S-Amino-4E-pentadecene-1,3R-diol | Benchchem [benchchem.com]
- 2. Analysis of Sphingolipids Aggregates by NMR | SeRMN – NMR Service at UAB [sermn.uab.cat]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Sphingolipid bases. A revisitation of the O-methyl derivatives of sphingosine. Isolation and characterization of diacetate derivatives, with revised 13C nuclear magnetic resonance assignments for D-erythro-sphingosine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
Application Note: Preparation of 2-Aminopentadec-4-ene-1,3-diol (C15-Sphingosine) Stock Solutions for Cell Culture
Introduction & Scientific Causality
2-Aminopentadec-4-ene-1,3-diol, commonly known as C15-sphingosine, is a synthetic, unnatural sphingoid base analog. Because mammalian cells exclusively synthesize 18-carbon (d18:1) and, to a lesser extent, 16-carbon or 20-carbon sphingosines, the C15 variant is entirely absent from the endogenous lipidome. This bio-orthogonality makes C15-sphingosine an indispensable internal standard for mass spectrometry-based lipidomics and a powerful probe for tracking interorganelle trafficking without background interference [1].
However, the physicochemical properties of sphingolipids present a profound biophysical hurdle for in vitro assays. C15-sphingosine possesses a highly hydrophobic 15-carbon aliphatic tail and a polar amino-diol headgroup. Introducing this amphiphilic molecule directly into aqueous cell culture media via organic solvents (like DMSO or ethanol) leads to instantaneous micelle formation, localized precipitation, and severe solvent-induced cytotoxicity [2]. To circumvent this, the lipid must be complexed with a physiological carrier protein—specifically, fatty acid-free Bovine Serum Albumin (BSA)—prior to cell delivery [3].
The Logic of BSA Complexation
BSA contains multiple hydrophobic binding pockets that naturally sequester free fatty acids and lipid tails in the bloodstream. By utilizing essentially fatty acid-free BSA, these pockets are left "empty" and available to encapsulate the hydrophobic tail of C15-sphingosine. The resulting Lipid-BSA complex maintains the sphingosine in a bioavailable, monomeric state, allowing it to be seamlessly integrated into the plasma membrane of cultured cells [4].
Workflow for generating bioavailable C15-sphingosine-BSA complexes for cell culture.
Quantitative Parameters for Solubilization
To ensure thermodynamic stability of the complex, specific molar ratios between the lipid and BSA must be maintained. The following table summarizes the critical quantitative parameters for this protocol:
| Parameter | Recommended Value | Scientific Rationale |
| Primary Stock Concentration | 1.0 – 5.0 mM | Ensures complete disruption of lipid-lipid hydrogen bonds in organic solvent. |
| Carrier Protein Concentration | 4 mg/mL (~60 µM BSA) | Provides sufficient hydrophobic binding pockets to prevent lipid precipitation[5]. |
| Working Complex Concentration | 100 – 125 µM Lipid | Maintains an optimal Lipid:BSA molar ratio of approximately 2:1[3]. |
| Incubation Temperature | 37°C | Increases lipid kinetic energy, facilitating entry into BSA binding pockets[5]. |
Step-by-Step Experimental Protocol
Materials Required:
-
2-aminopentadec-4-ene-1,3-diol (C15-sphingosine), ≥98% purity[6]
-
Absolute Ethanol or Methanol (LC-MS grade)
-
Fatty acid-free BSA (Fraction V)
-
Sterile PBS (pH 7.4) or serum-free cell culture medium
-
Glass test tubes or vials (Crucial: Hydrophobic lipids adsorb to plastic surfaces)
-
Nitrogen gas source
Phase 1: Preparation of the Primary Organic Stock
-
Dissolution: Weigh the C15-sphingosine powder and dissolve it in 100% anhydrous ethanol or methanol to a concentration of 1 mM.
-
Homogenization: Vortex vigorously for 2 minutes. If the solution appears hazy, sonicate in a water bath at room temperature until completely clear.
-
Causality: The organic solvent acts as a hydrogen-bond disruptor, ensuring the lipid is fully monomeric.
-
Phase 2: Generation of the Lipid Film 3. Aliquot: Dispense the desired volume of the 1 mM primary stock into a sterile glass vial. 4. Evaporation: Evaporate the solvent under a gentle, steady stream of nitrogen gas. Rotate the glass vial continuously during this process.
- Causality: Rotating the vial coats the walls with a thin lipid film, maximizing the surface area. A high surface area is thermodynamically required for the bulky BSA protein to efficiently interact with the lipid tails [4].
Phase 3: BSA Complexation 5. Carrier Preparation: Prepare a 4 mg/mL solution of fatty acid-free BSA in sterile PBS or serum-free medium. Warm this solution to 37°C. 6. Reconstitution: Add the warmed BSA solution directly to the glass vial containing the C15-sphingosine film to achieve a final lipid concentration of 125 µM. 7. Incubation: Seal the vial and incubate at 37°C for 30 to 60 minutes. Vortex the vial for 30 seconds every 10 minutes.
- Causality: The physiological temperature increases the fluidity of the lipid film, allowing the BSA binding pockets to successfully encapsulate the aliphatic chains [5].
Phase 4: Cell Culture Application 8. Delivery: Dilute the 125 µM C15-sphingosine-BSA complex into your final cell culture medium to reach the desired experimental concentration (typically 1 µM to 5 µM). 9. Incubation: Apply the medium to cells that have been pre-washed with serum-free medium.
- Causality: Washing removes exogenous serum lipids that could competitively bind to the cell membrane or the BSA carrier.
System Self-Validation & Troubleshooting
A robust protocol must be self-validating. You can verify the success of the solubilization and cellular uptake through the following checkpoints:
-
Visual Inspection (Pre-application): The final 125 µM C15-sphingosine-BSA solution must be optically clear. If the solution is cloudy, the lipid has formed micelles or precipitated. Fix: Re-sonicate the solution at 37°C for 5 minutes. If it remains cloudy, the initial lipid film was likely too thick; restart the process ensuring a wider distribution of the film on the glass wall [3].
-
Metabolic Tracking (Post-application): To confirm that cells have successfully incorporated the C15-sphingosine, extract cellular lipids 2–4 hours post-incubation and analyze via LC-MS/MS. The detection of C15-ceramides or C15-sphingosine-1-phosphate confirms that the exogenous probe has been successfully internalized and processed by endogenous ceramide synthases and sphingosine kinases[1].
Cellular metabolic tracking of C15-sphingosine via ceramide synthases and sphingosine kinases.
References
-
Sphingomyelin and Cholesterol: From Membrane Biophysics and Rafts to Potential Medical Applications. ResearchGate. URL: [Link]
-
Methods for Analyzing Sphingosine-1-Phosphate Signaling in Human and Mouse Primary Mast Cells. PMC - National Institutes of Health. URL: [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. General Lipid/BSA Solubilization Protocol For Cell Delivery [sigmaaldrich.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Methods for Analyzing Sphingosine-1-Phosphate Signaling in Human and Mouse Primary Mast Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. medchemexpress.com [medchemexpress.com]
Optimizing GC-MS Analysis of 2-aminopentadec-4-ene-1,3-diol: A Guide to Derivatization
Introduction: The Analytical Challenge of Long-Chain Sphingoid Bases
2-aminopentadec-4-ene-1,3-diol is a long-chain sphingoid base, a class of lipids that are fundamental to cellular structure and signaling.[1][2][3][4] The analysis of these molecules is crucial in various fields, including drug development and metabolomics, to understand their roles in health and disease.[5][6] Gas chromatography-mass spectrometry (GC-MS) is a powerful technique for the separation and identification of volatile and thermally stable compounds.[7][8] However, the inherent structure of 2-aminopentadec-4-ene-1,3-diol, with its polar amino and hydroxyl functional groups, results in low volatility and poor thermal stability, making it unsuitable for direct GC-MS analysis.[7]
Derivatization is a chemical modification process that converts these polar functional groups into less polar, more volatile, and more thermally stable moieties.[9][10] This critical step enables the successful analysis of long-chain sphingoid bases by GC-MS, improving chromatographic peak shape, enhancing sensitivity, and providing characteristic mass spectra for confident identification. This application note provides detailed protocols for two robust derivatization methods for 2-aminopentadec-4-ene-1,3-diol: a two-step N-acetylation followed by O-trimethylsilylation, and a single-step pentafluorobenzoylation.
Method 1: N-Acetylation and O-Trimethylsilylation
This classic and widely used two-step method first protects the amine group through N-acetylation, followed by the silylation of the hydroxyl groups.[11][12] This sequential approach prevents the formation of multiple silylated derivatives at the amine group, leading to a single, well-defined chromatographic peak.[11]
Causality of Experimental Choices
-
N-Acetylation First: The primary amine group is more reactive than the hydroxyl groups. Acetylating it first with a mixture of acetic anhydride and methanol ensures that only the amine is modified in this step.[11] This targeted reaction prevents unwanted side reactions and simplifies the final product mixture.
-
O-Trimethylsilylation: The subsequent silylation of the hydroxyl groups is achieved using a potent silylating agent like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with a trimethylchlorosilane (TMCS) catalyst.[9][13] BSTFA is highly effective at converting hydroxyl groups to their trimethylsilyl (TMS) ethers, significantly increasing the volatility and thermal stability of the analyte.[9] The TMCS catalyst accelerates the reaction, ensuring complete derivatization.[9]
Experimental Workflow: N-Acetylation and O-Trimethylsilylation
Caption: Workflow for the two-step derivatization of 2-aminopentadec-4-ene-1,3-diol.
Detailed Protocol: N-Acetylation and O-Trimethylsilylation
Materials:
-
Dried sample containing 2-aminopentadec-4-ene-1,3-diol
-
Acetic anhydride
-
Methanol (anhydrous)
-
N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS)
-
Pyridine (anhydrous)
-
Hexane (GC grade)
-
Nitrogen gas supply
-
Heating block or water bath
-
GC vials with inserts
Procedure:
-
Sample Preparation: Ensure the sample is completely dry. A typical starting amount would be in the range of 10-100 µg of the analyte.
-
N-Acetylation:
-
To the dried sample in a GC vial, add 200 µL of a freshly prepared 1:4 (v/v) solution of acetic anhydride in methanol.[11]
-
Cap the vial tightly and vortex for 30 seconds.
-
Allow the reaction to proceed at room temperature overnight.[11]
-
Evaporate the reagents to dryness under a gentle stream of nitrogen.
-
-
O-Trimethylsilylation:
-
To the dried N-acetylated sample, add 50 µL of anhydrous pyridine and 50 µL of BSTFA + 1% TMCS.
-
Cap the vial tightly and vortex for 30 seconds.
-
Heat the vial at 60°C for 30 minutes to ensure complete silylation.[13]
-
Cool the vial to room temperature.
-
The sample is now ready for GC-MS analysis. Dilute with hexane if necessary.
-
| Parameter | Condition | Rationale |
| N-Acetylation Reagent | Acetic Anhydride/Methanol (1:4 v/v) | Selectively acetylates the primary amine group. |
| N-Acetylation Time/Temp | Overnight at Room Temperature | Ensures complete reaction without degradation.[11] |
| Silylation Reagent | BSTFA + 1% TMCS | A powerful silylating agent for hydroxyl groups; catalyst speeds up the reaction.[9][13] |
| Silylation Time/Temp | 30 minutes at 60°C | Promotes rapid and complete derivatization of the hydroxyl groups.[13] |
Method 2: Pentafluorobenzoylation
This method offers a single-step derivatization for both the amino and hydroxyl groups, forming stable pentafluorobenzoyl (PFB) esters and amides. The resulting derivatives are highly electronegative, which can enhance sensitivity in electron capture negative ionization (ECNI) mass spectrometry, though they are also amenable to standard electron ionization (EI) analysis.
Causality of Experimental Choices
-
Pentafluorobenzoyl Chloride (PFBCI): PFBCI is a highly reactive acylating agent that readily reacts with both amines and hydroxyls. The resulting PFB derivatives exhibit excellent chromatographic properties and produce characteristic mass spectra with high mass fragments, aiding in structural elucidation.
-
Base Catalyst: A base such as pyridine is often used to neutralize the HCl byproduct of the reaction, driving the reaction to completion.
Experimental Workflow: Pentafluorobenzoylation
Caption: Workflow for the single-step pentafluorobenzoylation of 2-aminopentadec-4-ene-1,3-diol.
Detailed Protocol: Pentafluorobenzoylation
Materials:
-
Dried sample containing 2-aminopentadec-4-ene-1,3-diol
-
Pentafluorobenzoyl chloride (PFBCI)
-
Pyridine (anhydrous)
-
Hexane (GC grade)
-
Deionized water
-
Nitrogen gas supply
-
Heating block or water bath
-
GC vials with inserts
Procedure:
-
Sample Preparation: Ensure the sample is completely dry (10-100 µg).
-
Pentafluorobenzoylation:
-
To the dried sample in a GC vial, add 50 µL of anhydrous pyridine and 50 µL of PFBCI.
-
Cap the vial tightly and vortex for 30 seconds.
-
Heat the vial at 70°C for 45 minutes.
-
Cool the vial to room temperature.
-
-
Workup:
-
Add 500 µL of hexane and 500 µL of deionized water to the vial.
-
Vortex vigorously for 1 minute to partition the derivatives into the hexane layer and remove excess reagents and byproducts into the aqueous layer.
-
Centrifuge briefly to separate the layers.
-
Carefully transfer the upper hexane layer to a clean GC vial with an insert.
-
The sample is now ready for GC-MS analysis.
-
| Parameter | Condition | Rationale |
| Derivatization Reagent | Pentafluorobenzoyl Chloride (PFBCI) | Reacts with both amine and hydroxyl groups in a single step. |
| Catalyst | Pyridine | Neutralizes HCl byproduct, driving the reaction forward. |
| Reaction Time/Temp | 45 minutes at 70°C | Ensures complete derivatization of all active sites. |
| Workup | Liquid-Liquid Extraction (Hexane/Water) | Removes excess reagents and byproducts, providing a clean sample for injection. |
GC-MS Analysis Parameters
While the optimal GC-MS conditions will depend on the specific instrument, the following provides a general starting point for the analysis of the derivatized 2-aminopentadec-4-ene-1,3-diol.
| Parameter | Suggested Condition |
| GC Column | 30 m x 0.25 mm ID, 0.25 µm film thickness (e.g., DB-5ms or equivalent)[14][15] |
| Carrier Gas | Helium at a constant flow of 1.0 mL/min |
| Injector Temperature | 280°C |
| Oven Program | Initial temp 150°C, hold for 2 min, ramp at 10°C/min to 320°C, hold for 10 min |
| MS Transfer Line | 280°C |
| Ion Source Temperature | 230°C |
| Ionization Mode | Electron Ionization (EI) at 70 eV |
| Mass Range | m/z 50-800 |
Expected Mass Spectra
-
N-acetyl-O-TMS derivative: Expect to see characteristic fragments corresponding to the loss of methyl groups (M-15), trimethylsilanol (M-90), and cleavage of the carbon-carbon bonds adjacent to the derivatized functional groups.
-
Pentafluorobenzoyl derivative: The mass spectrum will be dominated by the pentafluorobenzoyl moiety (m/z 195) and fragments resulting from the loss of one or more PFB groups. The molecular ion should be more prominent compared to the TMS derivative.
Conclusion
The successful GC-MS analysis of 2-aminopentadec-4-ene-1,3-diol is critically dependent on proper derivatization. Both the two-step N-acetylation/O-trimethylsilylation and the single-step pentafluorobenzoylation methods presented here provide robust and reliable means to prepare this long-chain sphingoid base for analysis. The choice of method may depend on the specific analytical goals, available instrumentation, and desired sensitivity. By carefully following these detailed protocols, researchers can achieve high-quality chromatographic separation and confident mass spectrometric identification of 2-aminopentadec-4-ene-1,3-diol, enabling further insights into its biological significance.
References
- Thermo Fisher Scientific. (n.d.). Fully Automated Online Trimethylsilyl (TMS) Derivatization Protocol for Metabolite Profiling Using an Orbitrap GC.
- Caron, I., et al. (1989). An Update on Sphingolipidomics: Is Something Still Missing? Some Considerations on the Analysis of Complex Sphingolipids and Free-Sphingoid Bases in Plasma and Red Blood Cells. MDPI.
- Napolitano, A., et al. (2012). Rapid nanoscale quantitative analysis of plant sphingolipid long-chain bases by GC-MS. PubMed.
- GERLI, R. (n.d.). Long-chain bases. Cyberlipid.
- Li, M., et al. (n.d.). In-depth structural characterization of sphingoid bases via derivatization and electron-activated dissociation tandem mass spectrometry. Analyst (RSC Publishing).
- Villa, P., et al. (1989). Alkylation or Silylation for Analysis of Amino and Non-Amino Organic Acids by GC-MS?. [No source provided].
- Tokyo Chemical Industry. (n.d.). GC Derivatization Reagents.
- Aggio, R., et al. (2016). Fully Automated Trimethylsilyl (TMS) Derivatisation Protocol for Metabolite Profiling by GC-MS. PMC.
- Sigma-Aldrich. (n.d.). The Use of Derivatization Reagents for Gas Chromatography (GC).
- Wang, Y., et al. (n.d.). Mass Spectrometry Detects Sphingolipid Metabolites for Discovery of New Strategy for Cancer Therapy from the Aspect of Programmed Cell Death. PMC.
- Shukla, A. (n.d.). Strategy for mass spectrometry based identification of sphinglipids.... ResearchGate.
- Bibel, M. (2025). Bibel lab update: Derivatization of metabolites for GC-MS via methoximation+silylation.
- Aubert, C., & Rontani, J. F. (2023). Use of Trifluoro-Acetate Derivatives for GC-MS and GC-MS/MS Quantification of Trace Amounts of Stera-3β,5α,6β-Triols (Tracers of Δ5-Sterol Autoxidation) in Environmental Samples. PMC.
- Forrester, M. T., et al. (n.d.). Deciphering protein long-chain S-acylation using mass spectrometry proteomics strategies. [No source provided].
- Anonymous. (2022). Acylation, silylation, alkylation or chiral derivatization agents using GC/MS?. ResearchGate.
- Ginkel, C., et al. (2021). Stereoselective Synthesis of Novel Sphingoid Bases Utilized for Exploring the Secrets of Sphinx. Semantic Scholar.
- Al-Wahaibi, L. H., et al. (2023). Using GC-MS Technology to Identify the Compounds Resulting from Mixing of Alcoholic Extracts of Some Medicinal Plants. [No source provided].
- Merrill, A. H., et al. (n.d.). Thematic Review Series: Sphingolipids. Biodiversity of sphingoid bases (“sphingosines”) and related amino alcohols. PMC.
- Kol, M., et al. (2019). Optical manipulation of sphingolipid biosynthesis using photoswitchable ceramides. eLife.
- Wikipedia. (n.d.). Sphingolipid.
- Merrill, A. H. (n.d.). Sphingolipidomics: a valuable tool for understanding the roles of sphingolipids in biology and disease. PMC.
- Paula, J. A., et al. (n.d.). Gas Chromatography-Mass Spectrometry (GC-MS) and evaluation of antioxidant and antimicrobial activities of essential oil of Camp. SciELO.
- Restek. (n.d.). A Guide to the Analysis of Chiral Compounds by GC. Gcms.cz.
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Application Note & Protocols: In Vitro Assay Development Utilizing 2-aminopentadec-4-ene-1,3-diol
Authored by: A Senior Application Scientist
Abstract
This technical guide provides a comprehensive framework for the development of in vitro assays to characterize the biological activity of 2-aminopentadec-4-ene-1,3-diol, a sphingolipid analog. Drawing parallels from the well-characterized analog, Safingol (L-threo-dihydrosphingosine)[1][2], this document outlines protocols to investigate the compound's potential effects on key regulators of the sphingolipid signaling pathway. The core focus is on assays for Protein Kinase C (PKC), Ceramide Synthase (CerS), and Sphingosine-1-Phosphate (S1P) receptors. The protocols are designed to be robust and self-validating, providing researchers in drug discovery and chemical biology with the tools to elucidate the mechanism of action of this and related molecules.
Introduction: The Rationale for Targeting the Sphingolipid Pathway
Sphingolipids are a class of bioactive lipids that are critical regulators of a multitude of cellular processes, including proliferation, differentiation, apoptosis, and migration.[2][3] The balance between pro-apoptotic ceramide and pro-survival sphingosine-1-phosphate (S1P), often termed the "sphingolipid rheostat," is a key determinant of cell fate.[4] Molecules that can modulate the enzymes and receptors within this pathway are of significant interest as potential therapeutics, particularly in oncology and immunology.[4][5]
2-aminopentadec-4-ene-1,3-diol is a structural analog of endogenous sphingoid bases. Its chemical structure suggests that it may interact with key enzymes and receptors that recognize sphingosine and related molecules. The established biological activities of similar analogs, such as Safingol, which is known to inhibit Protein Kinase C (PKC) and Sphingosine Kinase (SphK), provide a strong rationale for investigating these targets.[1][2][4] This guide presents a logical workflow for characterizing the in vitro activity of 2-aminopentadec-4-ene-1,3-diol.
Getting Started: Compound Preparation and Handling
Proper handling of 2-aminopentadec-4-ene-1,3-diol is critical for reproducible results.
-
Solubility: Based on the properties of similar sphingolipid analogs, initial solubility testing should be performed in DMSO to create a high-concentration stock solution (e.g., 10-50 mM).[6] Subsequent dilutions into aqueous assay buffers should be done carefully to avoid precipitation. The use of a carrier such as fatty-acid-free BSA may be necessary for some cell-based assays to enhance solubility and delivery to cells.[7]
-
Storage: Stock solutions should be stored at -20°C or -80°C under desiccating conditions to prevent degradation. Aliquoting the stock solution is recommended to avoid multiple freeze-thaw cycles.
Assay Development Workflow
The following diagram illustrates a recommended workflow for characterizing the biological activity of 2-aminopentadec-4-ene-1,3-diol.
Caption: Figure 2. Principle of the Ceramide Synthase inhibition assay.
Protocol 3: S1P Receptor Activity Assay (Receptor Internalization)
Rationale: S1P receptors are a family of five G protein-coupled receptors (GPCRs) that mediate the effects of S1P. [8]Ligand binding to S1P receptors, such as S1P1, induces receptor internalization. [9]This assay uses cells stably expressing an S1P1-EGFP fusion protein to visually monitor receptor internalization in response to a test compound.
Materials
-
U2OS or HEK293 cells stably expressing S1P1-EGFP [9]* Cell culture medium (e.g., DMEM with 10% FBS)
-
Assay Buffer (e.g., HBSS)
-
Fixing Solution (e.g., 4% paraformaldehyde in PBS)
-
Hoechst stain for nuclear counterstaining
-
High-content imaging system
Step-by-Step Protocol
-
Cell Seeding:
-
Compound Treatment:
-
Fix and Stain:
-
Fix the cells with Fixing Solution for 20 minutes at room temperature. [9] * Wash the cells multiple times with PBS.
-
Stain the nuclei with Hoechst stain.
-
-
Imaging and Analysis:
-
Acquire images of the EGFP and Hoechst channels using a high-content imaging system.
-
Analyze the images to quantify the internalization of the S1P1-EGFP fusion protein. This is typically done by measuring the fluorescence intensity in punctate intracellular structures (endosomes) versus the plasma membrane.
-
Data Analysis and Interpretation
An increase in intracellular EGFP puncta indicates receptor internalization and suggests that 2-aminopentadec-4-ene-1,3-diol is an S1P1 receptor agonist. Quantify the response for each concentration and plot a dose-response curve to determine the EC₅₀, the concentration that produces 50% of the maximal response.
| Parameter | Description | Example Value |
| EC₅₀ | The concentration of the agonist that produces 50% of the maximal effect. | 500 nM |
| Positive Control | A known agonist to validate assay performance. | S1P (EC₅₀ ~1-10 nM) |
| Negative Control | Vehicle control, showing basal receptor localization. | N/A |
Assay Validation and Trustworthiness
For all assays, it is crucial to perform validation to ensure the results are reliable and reproducible. [11][12]Key validation parameters include:
-
Specificity: Ensure the observed effect is due to the intended target. This can be done using knockout cell lines or by testing against other related targets.
-
Precision: Assess the intra- and inter-assay variability (typically expressed as the coefficient of variation, CV%).
-
Linearity and Range: Determine the range of analyte concentrations over which the assay is accurate.
-
Robustness: Evaluate the effect of small, deliberate variations in assay parameters (e.g., incubation time, temperature).
Conclusion
The protocols outlined in this application note provide a robust starting point for characterizing the in vitro biological activity of 2-aminopentadec-4-ene-1,3-diol. By systematically evaluating its effects on key targets within the sphingolipid signaling pathway—PKC, Ceramide Synthase, and S1P receptors—researchers can gain valuable insights into its mechanism of action. This structured approach, grounded in the established pharmacology of related sphingolipid analogs, will accelerate the exploration of this compound's therapeutic potential.
References
- Protocol for screening inhibitors of the fungal sphingolipid-metabolizing enzyme ceramide synthase - PMC. (2025, September 10). Vertex AI Search.
- PROTEIN KINASE C ASSAY KITS PROTOCOL* Part # P2747, P2748, P2940, P2941. Vertex AI Search.
- Protocols – Newton Lab. Vertex AI Search.
- PKC nu Kinase Assay Protocol - Promega Corpor
- Assessment of Sphingosine-1-Phosphate Activity in Biological Samples by Receptor Internalization and Adherens Junction Form
- In Vitro Biological Activity of Safingol: A Technical Guide - Benchchem. Vertex AI Search.
- PKC-θ in vitro Kinase Activity Assay - Bio-protocol. (2016, October 20). Vertex AI Search.
- Enzyme Assays for Protein Kinase C Activity | Springer N
- Synthesis, Molecular Modeling, and Translational Studies of Medicinal Agents Targeting Sphingolipid Biochemistry - Preprints.org. (2025, March 31). Vertex AI Search.
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- A fluorescent assay for ceramide synthase activity - PMC - NIH. Vertex AI Search.
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- Development and Validation of in Vitro Flow Cytometry-based Assays for Preclinical Immunology. Kurt Sales. Vertex AI Search.
- The Assay Guidance Manual: A Guide for In Vitro and In Vivo Assays in Early Drug Discovery - Promega Corporation. (2018, December 15). Vertex AI Search.
- Antineoplastic Agents Targeting Sphingolipid Pathways - Frontiers. (2020, May 22). Vertex AI Search.
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- Competitive Binding of Ozanimod and Other Sphingosine 1-Phosphate Receptor Modulators at Receptor Subtypes 1 and 5 - Frontiers. (2022, June 16). Vertex AI Search.
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- Methods for Analyzing Sphingosine-1-Phosphate Signaling in Human and Mouse Primary Mast Cells - PMC. Vertex AI Search.
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- Assaying Ceramide Synthase Activity In Vitro and in Living Cells Using Liquid Chromatography-Mass Spectrometry | Request PDF - ResearchG
- Applications of BODIPY–Sphingolipid Analogs to Study Lipid Traffic and Metabolism in Cells. Vertex AI Search.
- A Phase I Clinical Trial of Safingol in Combination with Cisplatin in Advanced Solid Tumors - PMC. Vertex AI Search.
- Dissecting the Therapeutic Mechanisms of Sphingosine-1-Phosphate Receptor Agonism during Ischaemia and Reperfusion - MDPI. (2023, July 7). Vertex AI Search.
- Synthesis and Evaluation of Sphingosine Analogues as Inhibitors of Sphingosine Kinases | Journal of Medicinal Chemistry - ACS Publications. (2009, May 26). Vertex AI Search.
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Technical Support Center: Optimizing ESI-MS Analysis of 2-aminopentadec-4-ene-1,3-diol and Related Sphingoid Bases
Welcome to the technical support resource for the electrospray ionization mass spectrometry (ESI-MS) analysis of 2-aminopentadec-4-ene-1,3-diol. This guide is designed for researchers, scientists, and drug development professionals who are working with this and structurally similar long-chain amino alcohols. As an amphiphilic molecule with a lipid-like tail and a polar, basic headgroup, it presents unique challenges and opportunities for high-sensitivity analysis. This document provides in-depth, field-proven insights in a direct question-and-answer format to address specific issues you may encounter during your experiments.
Section 1: Fundamental Principles & Initial Setup
This section addresses the foundational knowledge required for successfully analyzing 2-aminopentadec-4-ene-1,3-diol by ESI-MS. Understanding the molecule's inherent properties is the first step toward optimizing its detection.
Question: What are the key structural features of 2-aminopentadec-4-ene-1,3-diol that influence its ESI efficiency?
Answer: The ESI behavior of 2-aminopentadec-4-ene-1,3-diol is dictated by its amphiphilic nature. It possesses two key regions:
-
A Long Hydrocarbon Tail: The 15-carbon chain (-C15H29-) is nonpolar and hydrophobic. This makes the molecule lipid-like and poorly soluble in highly aqueous solutions.[1][2] The length of this chain necessitates the use of organic solvents to maintain solubility during sample preparation and analysis.
-
A Polar, Basic Headgroup: This region contains a primary amine (-NH2) and two hydroxyl (-OH) groups. The primary amine is a basic site with an approximate pKa of 9-10.[3] This is the most critical feature for ESI, as it readily accepts a proton to form a positive ion.
Therefore, any analytical strategy must balance the need for organic solvents to solubilize the tail with the conditions required to protonate the headgroup for efficient ionization.
Question: Which ESI mode, positive or negative, is recommended for this molecule and why?
Answer: Positive ion mode is strongly recommended. The primary amino group is highly basic and serves as an excellent proton acceptor. In a slightly acidic solution, it will exist in its protonated, cationic form (-NH3+), making it pre-charged for efficient ESI. This is a characteristic shared with other sphingoid bases like sphingosine, which readily forms [M+H]+ ions.[4][5]
Negative ion mode would be far less effective. The molecule lacks any acidic protons that can be easily removed to form a negative ion. While deprotonation of the hydroxyl groups is possible under very basic conditions, the required mobile phases are generally less compatible with standard reversed-phase chromatography and can lead to signal suppression.
Caption: Recommended ionization mode selection workflow.
Section 2: Troubleshooting Guide for Common Issues
This section is formatted as a series of frequently asked questions to directly address common experimental problems.
Category: Low or No Signal Intensity
Question: My signal intensity for 2-aminopentadec-4-ene-1,3-diol is very low or nonexistent. What are the most common causes?
Answer: Low signal intensity is a frequent issue and can typically be traced to one of several factors.[6] Here is a checklist of probable causes and solutions:
-
Incorrect Mobile Phase pH: The single most important factor for ionizing this molecule is ensuring it is protonated. Without a proton source in the mobile phase, the amino group will remain neutral, leading to extremely poor ionization efficiency.
-
Poor Solubility: The long hydrocarbon tail can cause the analyte to precipitate in the sample vial, tubing, or at the head of the LC column, especially if the initial mobile phase conditions are too aqueous.
-
Solution: Ensure your sample is dissolved in a solvent with a high organic content (e.g., 90% methanol). If using LC, ensure your initial gradient conditions are not excessively aqueous for too long. For direct infusion, use a solvent like methanol or isopropanol.[8]
-
-
Suboptimal ESI Source Parameters: The physical process of generating gas-phase ions is sensitive to source settings.
-
Sample Concentration: The sample may be too dilute to detect or so concentrated that it causes ion suppression or aggregation.[6]
Caption: Troubleshooting workflow for low signal intensity.
Category: Complex or Uninterpretable Spectra
Question: My spectrum shows multiple peaks for my compound, such as [M+H]+, [M+Na]+, and [M+NH4]+. How can I simplify this for better quantification?
Answer: This is a classic case of adduct formation, which is very common for sphingolipids and similar molecules.[4] While the protonated molecule [M+H]+ is expected, sodium ([M+Na]+) and ammonium ([M+NH4]+) adducts are frequently observed.
-
Source of Adducts:
-
Sodium ([M+Na]+): Ubiquitous in labs. It leaches from glassware and is present as an impurity in solvents and reagents.
-
Ammonium ([M+NH4]+): Forms when using ammonium-based additives like ammonium formate or ammonium acetate.[13]
-
-
Strategies for Control:
-
Promote the Protonated Ion: The most effective way to minimize adducts is to maximize the [M+H]+ ion. Adding 0.1% formic acid creates a high concentration of protons (H+), which outcompetes Na+ and NH4+ for the analyte, shifting the equilibrium toward the [M+H]+ form.
-
Minimize Sodium Contamination: Use high-purity, LC-MS grade solvents and water. Whenever possible, use polypropylene (plastic) vials and plates instead of glass to reduce sodium leaching.
-
Embrace a Single Adduct: In some cases, the sodium adduct may be significantly more intense and stable than the protonated molecule.[14][15] If you cannot eliminate it, a viable strategy is to promote it. By adding a low, controlled concentration of a sodium salt (e.g., 1 mM sodium acetate) to your mobile phase, you can convert nearly all of your analyte to the [M+Na]+ form. This provides a single, consistent ion for quantification.
-
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Comparing 2-aminopentadec-4-ene-1,3-diol vs C18 sphingosine as internal standards
In the highly specialized field of lipidomics, the accurate quantification of bioactive sphingolipids—such as ceramides, sphingosines, and sphingosine-1-phosphates (S1P)—is fundamentally dependent on the strategic selection of internal standards (IS). As a Senior Application Scientist, I frequently encounter assay failures stemming from a misunderstanding of endogenous lipid backgrounds and matrix suppression.
This guide provides an objective, mechanistically grounded comparison between 2-aminopentadec-4-ene-1,3-diol (C15 sphingosine) and the naturally occurring C18 sphingosine as internal standards for mass spectrometry (LC-MS/MS).
Enzymatic Causality: The "Why" Behind Standard Selection
To understand why we must carefully select our internal standards, we must look at the causality of mammalian lipid biosynthesis.
The foundational step of sphingolipid synthesis is catalyzed by Serine Palmitoyltransferase (SPT) . In mammalian cells, SPT exhibits a strict substrate preference, condensing L-serine almost exclusively with palmitoyl-CoA (a C16 fatty acid) . This enzymatic specificity generates the canonical C18 sphingoid backbone (d18:1).
Because SPT rarely encounters or utilizes tridecanoyl-CoA (C13), odd-chain sphingoid bases like C15 sphingosine (2-aminopentadec-4-ene-1,3-diol) are virtually non-existent in mammalian tissues.
-
The C18 Problem: If you spike unlabeled C18 sphingosine into a mammalian sample as an IS, it becomes mathematically indistinguishable from the massive endogenous pool of target C18 analytes. This leads to severe isobaric interference and invalidates the quantification.
-
The C15 Solution: By leveraging the enzymatic limitations of SPT, C15 sphingosine acts as an "alien" lipid. It provides a pristine, zero-background analytical channel, making it a highly reliable surrogate standard, a principle foundational to.
Figure 1: Decision logic for sphingolipid internal standard selection based on endogenous overlap.
Chromatographic and Ionization Dynamics
When utilizing Electrospray Ionization (ESI+), both C15 and C18 sphingosine share identical polar headgroups (a 1,3-diol and a 2-amino group). This structural homology ensures that their ionization efficiencies and susceptibility to ion funnel matrix suppression are highly comparable.
However, because C15 sphingosine is three carbons shorter than C18, it is less hydrophobic. On a standard reversed-phase C18 analytical column, C15 sphingosine will elute earlier than endogenous C18 sphingosine . While isotope-labeled D7-C18 sphingosine remains the absolute gold standard due to its exact co-elution with the target analyte, C15 sphingosine serves as an exceptional, budget-friendly surrogate for high-throughput screening, a strategy often utilized in. Furthermore, odd-chain variants are frequently leveraged in due to their minimal cytotoxicity and lack of endogenous interference.
ESI+ Fragmentation Pathway
Both molecules undergo predictable collision-induced dissociation (CID), characterized by sequential losses of water molecules from the diol headgroup.
Figure 2: ESI+ MS/MS collision-induced dissociation pathway for sphingoid bases.
Quantitative Data Comparison
The following table summarizes the critical analytical metrics when comparing these molecules as internal standards.
| Analytical Parameter | 2-aminopentadec-4-ene-1,3-diol (C15) | C18 Sphingosine (Unlabeled) | D7-C18 Sphingosine (Isotope) |
| Role in Assay | Surrogate Internal Standard | Target Analyte | Gold-Standard IS |
| Endogenous Background | Below LOD (Zero interference) | Massive (Cannot be used as IS) | Below LOD |
| Precursor Ion [M+H]⁺ | m/z 258.3 | m/z 300.3 | m/z 307.3 |
| Quantification Ion | m/z 240.3 / 222.3 | m/z 282.3 / 264.3 | m/z 289.3 / 271.3 |
| Chromatographic Elution | Early (Relative to C18) | Baseline Reference | Exact Co-elution with C18 |
| Matrix Effect Compensation | High | N/A | Absolute |
| Cost per 1000 Samples | Low (Highly Scalable) | N/A | High (Cost-Prohibitive) |
Self-Validating Experimental Protocol
To guarantee trustworthiness, an analytical workflow cannot simply assume the purity of the standard or the absence of matrix interference; it must prove it. The following protocol integrates internal validation checkpoints for the extraction and quantification of sphingolipids using C15 sphingosine.
Phase 1: System Suitability & Validation Checkpoints
-
IS Purity Check: Inject 10 pmol of C15 sphingosine directly into the LC-MS/MS. Monitor m/z 300.3 -> 264.3 to prove the synthetic C15 standard is not contaminated with trace C18 sphingosine.
-
Matrix Blank Validation: Extract a biological sample without adding the C15 IS. Monitor m/z 258.3 -> 222.3. This proves the biological matrix is entirely devoid of endogenous C15 interference.
Phase 2: Biphasic Extraction (Modified Folch)
-
Spike-In: Aliquot 50 µL of plasma or 10 mg of homogenized tissue. Immediately spike with 50 pmol of C15 sphingosine IS to account for all downstream extraction losses.
-
Solvent Addition: Add 1.5 mL of Chloroform:Methanol (2:1, v/v) containing 0.01% BHT (antioxidant). Vortex vigorously for 5 minutes.
-
Phase Separation: Add 300 µL of LC-MS grade water. Centrifuge at 3,000 x g for 10 minutes at 4°C to separate the upper aqueous phase from the lower organic phase.
-
Collection: Carefully extract the lower organic phase (containing the sphingolipids) using a glass Hamilton syringe. Evaporate to dryness under a gentle stream of ultra-pure nitrogen gas.
Phase 3: LC-MS/MS Analysis
-
Reconstitution: Resuspend the dried lipid film in 100 µL of Methanol:Water (9:1, v/v) containing 0.1% Formic Acid.
-
Chromatography: Inject 5 µL onto a C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.7 µm). Utilize a gradient of Water/Formic Acid (Mobile Phase A) and Acetonitrile/Formic Acid (Mobile Phase B).
-
Quantification: Calculate the endogenous C18 concentration using the area ratio of the target analyte (m/z 300.3 -> 264.3) to the C15 internal standard (m/z 258.3 -> 222.3), multiplied by the known spike concentration.
References
-
Analysis of Mammalian Sphingolipids by Liquid Chromatography Tandem Mass Spectrometry (LC-MS/MS) and Tissue Imaging Mass Spectrometry (TIMS) Source: National Institutes of Health (NIH) / PubMed Central URL:[Link]
-
Development and validation of a QTrap method for sensitive quantification of sphingosine 1-phosphate Source: PubMed URL:[Link]
-
Organelle-Targeted Laurdans Measure Heterogeneity in Subcellular Membranes and Their Responses to Saturated Lipid Stress Source: Journal of the American Chemical Society (ACS Publications) URL:[Link]
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